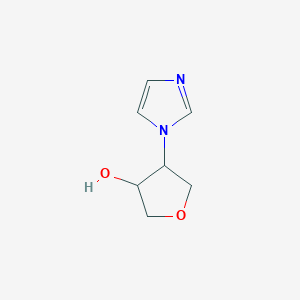

4-(1H-咪唑-1-基)氧杂环戊烷-3-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

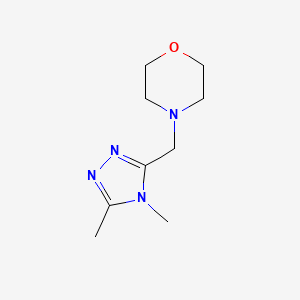

描述

“4-(1H-imidazol-1-yl)oxolan-3-ol” is a chemical compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Synthesis Analysis

The synthesis of imidazole-containing compounds has been reported in various studies . For instance, one study reported the synthesis of 1-substituted-2-(5-substitified-1-phenyl-1-H-pyrazol-3-yl)-1H-benzo[d]imidazole and 4-(1-chloro-1H-benzo[d]imidazol-2-yl)-6-fluoropyrimidin-2-amine .Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .科学研究应用

血红素加氧酶抑制

4-(1H-咪唑-1-基)氧杂环-3-醇衍生物因其作为血红素加氧酶新型抑制剂的潜力而受到研究,血红素加氧酶是一种催化血红素降解为胆绿素、游离铁和一氧化碳的酶。这些化合物,特别是那些具有特定取代基的化合物,对可诱导的同工酶 HO-1 表现出比对组成型同工酶 HO-2 更高的活性和选择性。这种选择性可能对针对血红素加氧酶活性受累疾病的治疗策略产生影响 (Roman 等,2007)。

咪唑反应中的立体选择性

α-氨基酰胺衍生物与取代的苯甲醛反应形成咪唑烷-4-酮的研究揭示了意外的立体选择性。这些发现对于在生物活性寡肽中开发脯氨酸替代物或保护基具有重要意义,突出了分子内氢键在这些反应中的作用。这些见解有助于我们理解咪唑化学及其在肽合成中的应用 (Ferraz 等,2007)。

在二氧化碳转化中的催化作用

羟基官能化咪唑在催化环氧化物和二氧化碳环加成反应在无溶剂条件下生成 1,3-二氧杂环-2-酮衍生物中的作用已得到证实。该催化体系以碘化钾和取代的咪唑为特色,展示了高活性和广泛的底物范围,为从环氧化物和二氧化碳合成环状碳酸酯提供了更绿色的选择 (Werner 等,2014)。

咪唑衍生物的光学性质

一项关于含有咪唑单元的 1,3,4-恶二唑衍生物的研究调查了它们的合成、表征和光学性质。该研究涉及测量各种光学参数,如吸收系数和荧光量子产率,为这些化合物在光电应用中的潜在用途提供了见解 (Yan 等,2010)。

咪唑-二氧杂环化合物对同工酶的选择性抑制

对咪唑-二氧杂环化合物的进一步探索证实了它们作为血红素加氧酶-1 同工酶的选择性抑制剂的功效。这种对 HO-1 优于 HO-2 的选择性强调了这些化合物在需要调节血红素加氧酶活性的疾病中的潜在治疗益处 (Vlahakis 等,2006)。

作用机制

Target of Action

The primary target of 4-(1H-imidazol-1-yl)oxolan-3-ol is Nitric oxide synthase, inducible . Nitric oxide synthase is an enzyme that catalyzes the production of nitric oxide (NO), a molecule that plays a crucial role in many physiological and pathological processes within the cardiovascular, immune, and nervous systems .

Mode of Action

It is known that imidazole derivatives can interact with their targets in various ways, often involving the formation of hydrogen bonds and hydrophobic interactions . The interaction of 4-(1H-imidazol-1-yl)oxolan-3-ol with its target may result in changes in the activity of the enzyme, potentially influencing the production of nitric oxide .

Biochemical Pathways

Given its target, it is likely to be involved in pathways related to the production and regulation of nitric oxide . Nitric oxide plays a key role in various physiological processes, including vasodilation, immune response modulation, and neurotransmission .

Result of Action

Given its target, it may influence the production of nitric oxide, potentially affecting processes such as vasodilation, immune response, and neurotransmission .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-(1H-imidazol-1-yl)oxolan-3-ol. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its target . .

未来方向

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc . Therefore, the future directions for “4-(1H-imidazol-1-yl)oxolan-3-ol” and related compounds could involve further exploration of their potential therapeutic applications.

属性

IUPAC Name |

4-imidazol-1-yloxolan-3-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c10-7-4-11-3-6(7)9-2-1-8-5-9/h1-2,5-7,10H,3-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMXOWFLVFBVBLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CO1)O)N2C=CN=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(6-methoxybenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2785031.png)

![N-[5-(dimethylcarbamoyl)-4-methyl-1,3-thiazol-2-yl]-6-methoxyquinoline-4-carboxamide](/img/structure/B2785036.png)

![3-[Bis(3,3,3-trifluoropropyl)phosphoryl]-1,1,1-trifluoropropane](/img/structure/B2785037.png)

![4-(diethylsulfamoyl)-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide](/img/structure/B2785042.png)

![3-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}-1-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2785051.png)

![N-cyclopentyl-11,13-dimethyl-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine](/img/structure/B2785052.png)